2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
It is a pyrimidine-based molecule that has been used as an inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in a variety of physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor of phosphodiesterase-4 (PDE4), affecting various biological functions.
Medicine: Potential therapeutic applications in treating diseases such as Alzheimer’s and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme phosphodiesterase-4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn affects various signaling pathways and physiological processes. The molecular targets and pathways involved include the modulation of inflammatory responses and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide:
4-{2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine: A structurally similar compound with different functional groups.
Uniqueness
2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PDE4 with high specificity makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H27N5O3 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H27N5O3/c1-17-15-22(26-19-7-5-4-6-8-19)27-24(25-17)29-13-11-28(12-14-29)23(30)18-9-10-20(31-2)21(16-18)32-3/h4-10,15-16H,11-14H2,1-3H3,(H,25,26,27) |
InChI Key |
ZPWKFOXSCCQSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C4 |
Origin of Product |
United States |
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